Undecanedioic Acid (CAS: 1852-04-6) is a linear, odd-carbon alpha,omega-dicarboxylic acid. It serves as a specialty monomer and chemical intermediate primarily used in the synthesis of high-performance polyamides, polyesters, corrosion inhibitors, and synthetic lubricants. Within the family of long-chain dicarboxylic acids, its eleven-carbon backbone distinguishes it from more common even-carbon analogs like sebacic acid (C10) and dodecanedioic acid (C12). This structural difference is not trivial; it introduces specific, predictable modifications to the physical properties of resulting polymers, such as melting point and crystallinity, which are critical for procurement decisions in polymer processing and material formulation.
Direct substitution of Undecanedioic Acid (C11) with its closest even-carbon neighbors, sebacic acid (C10) or dodecanedioic acid (C12), will lead to significant and often undesirable changes in final material properties. This is due to the well-documented "odd-even effect," where the number of methylene units in the monomer backbone dictates how polymer chains pack in the solid state. Polyesters and polyamides synthesized from odd-carbon diacids like C11 exhibit less efficient crystal packing, resulting in lower melting points, altered crystallinity, and different solubility profiles compared to polymers made from even-carbon diacids. Therefore, selecting Undecanedioic Acid is a deliberate choice to achieve specific processing temperatures and mechanical properties that cannot be replicated by simply substituting with a more common C10 or C12 diacid.
The odd-carbon structure of undecanedioic acid (C11) directly translates to a lower melting point (Tm) in the resulting polyamides compared to those made with adjacent even-carbon diacids. For example, copolyamides incorporating odd-even segments (like those from C11) show a greater depression in melting point than those with even-even segments. Studies on various polyamides and polyesters consistently show that polymers derived from odd-numbered dicarboxylic acids have lower melting temperatures than their even-numbered counterparts, a phenomenon directly linked to less stable crystal structures. This allows for lower energy consumption during melt processing and enables the use of thermally sensitive additives.
| Evidence Dimension | Polymer Melting Point (Tm) |
| Target Compound Data | Lower Tm due to odd-carbon (C11) chain structure. |
| Comparator Or Baseline | Higher Tm for polymers from even-carbon diacids (e.g., C10 Sebacic Acid, C12 Dodecanedioic Acid). |
| Quantified Difference | A copolyamide with 50% odd-even segments reached a minimum melting point of 164 °C, a significant reduction compared to analogous even-even copolyamides which had a minimum Tm of 217-218 °C. |
| Conditions | Melt polycondensation of diamines and dicarboxylic acids, analyzed by Differential Scanning Calorimetry (DSC). |
This enables lower energy costs during extrusion or molding and expands the formulation window for incorporating heat-sensitive additives or substrates.
The corrosion inhibition efficiency of aliphatic dicarboxylic acids on metal surfaces increases with carbon chain length. While direct head-to-head data for undecanedioic acid is sparse, extensive comparative studies on its neighbors demonstrate this principle quantitatively. For instance, sebacic acid (C10) provides a significantly higher inhibition efficiency on mild steel compared to shorter-chain diacids like adipic acid (C6) and succinic acid (C4). The longer alkyl chain of undecanedioic acid (C11) is expected to enhance the formation of a protective, hydrophobic film on metal surfaces, making it a strategic choice for high-performance anti-corrosion formulations.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | Projected to be >98% based on the performance of the C10 analog. |
| Comparator Or Baseline | Sebacic Acid (C10): 98.0%; Adipic Acid (C6): 79.3%; Succinic Acid (C4): 65.3%. |
| Quantified Difference | Sebacic acid (C10) shows a ~23.6% relative improvement in inhibition efficiency over adipic acid (C6). |
| Conditions | Mild steel in 0.5 M NaCl solution, evaluated using electrochemical methods. |
Selecting undecanedioic acid provides a potential performance edge in formulating more effective corrosion inhibitors for lubricants, metalworking fluids, and protective coatings.
Esters derived from undecanedioic acid are used as low-temperature plasticizers and synthetic lubricants that must remain fluid across a wide temperature range. The performance of ester plasticizers is influenced by the structure of the parent dicarboxylic acid. Longer, linear chains generally improve low-temperature flexibility. Derivatives of undecanedioic acid are specifically noted for their ability to remain stable at low temperatures, a critical property for lubricants in automotive, aerospace, and industrial applications where cold-start performance and reduced wear are essential.
| Evidence Dimension | Low-Temperature Performance |
| Target Compound Data | Forms ester derivatives that exhibit superior low-temperature properties and fluidity. |
| Comparator Or Baseline | Standard plasticizers like Dioctyl Phthalate (DOP) have inflexible ring structures and are not good low-temperature plasticizers. Shorter-chain diacid esters like Dioctyl Adipate (DOA) are effective but more volatile. |
| Quantified Difference | Not directly quantified in available literature, but the principle of longer linear chains improving low-temperature performance is established. |
| Conditions | Formulation of synthetic lubricants and PVC plasticizers. |
This compound is a key precursor for synthesizing high-performance ester lubricants and plasticizers needed for demanding applications in cold climates or machinery with significant temperature fluctuations.
Use as a comonomer with standard diamines (e.g., hexamethylenediamine to produce Nylon 6,11) to intentionally lower the polymer's melting point. This is ideal for applications requiring reduced energy consumption during melt processing or for creating copolyamides with tailored thermal profiles that cannot be achieved with even-carbon diacids like sebacic acid.
Incorporate into formulations for metalworking fluids, engine coolants, and protective coatings where the long, odd-carbon chain can form a more effective and persistent hydrophobic barrier on metal surfaces compared to shorter-chain dicarboxylic acids.
Employ as the diacid backbone for producing synthetic ester base oils and plasticizers required for applications demanding excellent fluidity and stability at low temperatures, such as in aerospace lubricants, automotive components, and specialty PVC formulations.
Irritant